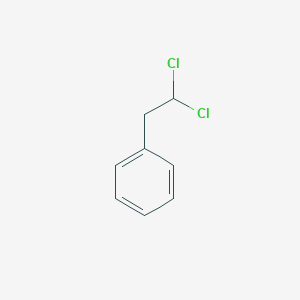

(2,2-Dichloroethyl)benzene

Description

Properties

IUPAC Name |

2,2-dichloroethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQTUWCDHLILAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905044 | |

| Record name | (2,2-Dichloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-29-9, 4412-39-9 | |

| Record name | Benzene, dichloroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2,2-dichloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2-Dichloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Reactivity Profile of (2,2-Dichloroethyl)benzene

The following technical guide details the physicochemical properties, synthesis, and reactivity of (2,2-Dichloroethyl)benzene , also known by its IUPAC designation 1,1-dichloro-2-phenylethane .

A Technical Guide for Research and Development

Executive Summary

(2,2-Dichloroethyl)benzene (CAS: 4412-39-9) is a geminal dichloride intermediate primarily utilized in the synthesis of phenylacetaldehyde and phenylacetylene derivatives. Unlike its isomer (1,2-dichloroethyl)benzene (styrene dichloride), which is formed via the direct chlorination of styrene, the (2,2-dichloroethyl) analogue features a terminal gem-dichloro moiety. This structural distinction confers unique reactivity, specifically the facility for hydrolysis to aldehydes and double dehydrohalogenation to alkynes. This guide synthesizes critical physicochemical data, spectroscopic signatures, and handling protocols for researchers in organic synthesis and medicinal chemistry.

Molecular Identity & Structural Analysis

The nomenclature for this compound can be ambiguous. The IUPAC name 1,1-dichloro-2-phenylethane is the most chemically descriptive, indicating an ethane chain where Carbon-1 bears two chlorine atoms and Carbon-2 is attached to a phenyl ring.

| Identifier | Value |

| Primary Name | (2,2-Dichloroethyl)benzene |

| IUPAC Name | 1,1-dichloro-2-phenylethane |

| CAS Registry Number | 4412-39-9 |

| Molecular Formula | C₈H₈Cl₂ |

| Molecular Weight | 175.05 g/mol |

| SMILES | ClC(Cl)Cc1ccccc1 |

| InChI Key | CISIJYCKDJSTMX-UHFFFAOYSA-N |

Structural Insight: The molecule consists of a flexible methylene bridge (-CH₂-) connecting a lipophilic phenyl ring to a reactive dichloromethyl group (-CHCl₂). The absence of chlorine at the benzylic position (alpha to the ring) reduces the rate of S_N1 solvolysis compared to benzylic halides, but the terminal gem-dichloro group remains susceptible to base-promoted elimination and hydrolysis.

Thermodynamic & Transport Properties[1]

The following data aggregates experimental values and high-confidence predictive models (where experimental gaps exist) for CAS 4412-39-9.

| Property | Value / Range | Notes/Conditions |

| Physical State | Liquid | Colorless to pale yellow at RT |

| Boiling Point | 235°C (est) | Extrapolated from reduced pressure data (104°C @ 13 mmHg) |

| Melting Point | < -20°C | Remains liquid at standard freezer temps |

| Density | 1.18 - 1.22 g/cm³ | Estimated based on dichloro analogues |

| Refractive Index ( | 1.5450 | Typical for chlorinated alkylbenzenes |

| Vapor Pressure | 0.05 mmHg | @ 25°C (Low volatility) |

| Flash Point | > 95°C | Closed Cup (Predicted) |

| LogP (Octanol/Water) | 3.03 | Highly lipophilic; poor water solubility |

| Water Solubility | ~40 mg/L | @ 25°C (Practically insoluble) |

Synthesis & Formation Pathways[4][5][6][7]

The synthesis of (2,2-dichloroethyl)benzene requires specific strategies to avoid the formation of the more common 1,2-isomer.

Primary Synthesis: Deoxyhalogenation

The most reliable laboratory route involves the reaction of phenylacetaldehyde with chlorinating agents such as phosphorus pentachloride (

Secondary Formation: Radical Processes

It is also observed as a minor product in the free-radical chlorination of ethylbenzene, although this route is non-selective and favors the benzylic (1-chloro) position.

Figure 1: Synthesis pathways contrasting the selective PCl5 route with non-selective radical chlorination.

Reactivity Profile & Degradation

Understanding the reactivity of the gem-dichloro tail is vital for stability management and application.

Hydrolysis

The terminal gem-dichloro group is a "masked" carbonyl. Under aqueous acidic or basic conditions (at elevated temperatures), it hydrolyzes back to phenylacetaldehyde . This reaction is often slower than for benzal chloride (Ph-CHCl2) because the resonance stabilization from the phenyl ring is not directly adjacent to the reaction center.

Dehydrohalogenation (Elimination)

Treatment with strong bases (e.g., NaNH₂, KOtBu) induces elimination.

-

First Elimination: Loss of HCl yields

-chlorostyrene (Ph-CH=CHCl). -

Second Elimination: Further loss of HCl yields phenylacetylene (Ph-C≡CH).

Figure 2: Divergent reactivity pathways leading to aldehyde recovery or alkyne synthesis.

Spectroscopic Characterization

For validation of compound identity, the following spectroscopic signals are diagnostic.

Proton NMR ( H NMR, 400 MHz, CDCl )

The molecule exhibits a classic

- 7.20 - 7.40 ppm (Multiplet, 5H): Aromatic protons.

-

5.85 ppm (Triplet,

-

3.50 ppm (Doublet,

Carbon NMR ( C NMR)

- 135-140 ppm: Ipso aromatic carbon.

- 126-129 ppm: Remaining aromatic carbons.

- 73.0 ppm: The terminal gem-dichloro carbon (-C HCl₂).

- 51.0 ppm: The benzylic methylene carbon (-C H₂-).

Handling, Safety, and Storage[8]

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation and skin irritation.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Environmental: Toxic to aquatic life with long-lasting effects (due to high LogP).

Storage Protocols:

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow hydrolysis from atmospheric moisture.

-

Container: Tightly sealed glass or fluoropolymer containers. Avoid metal containers that may catalyze Friedel-Crafts type polymerizations or decomposition.

-

Temperature: Cool, dry place (2-8°C recommended for long-term reference standards).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93256, (2,2-Dichloroethyl)benzene. Retrieved from .

-

LookChem. 1,1-Dichloro-2-phenylethane Physicochemical Properties and CAS 4412-39-9 Data. Retrieved from .

-

Merrer, D. C., et al. (1998). Benzylchlorocarbene: Origins of Arrhenius Curvature in the Kinetics of the 1,2-H Shift Rearrangement.[1][2] Journal of Organic Chemistry, 63(9), 3010–3016.[1] (Identifies 1,1-dichloro-2-phenylethane as a product in carbene studies). Retrieved from .

-

ChemicalBook. Product Data Sheet: 1,1-Dichloro-2-phenylethane. Retrieved from .

Sources

Molecular structure and weight of (2,2-Dichloroethyl)benzene

The following technical guide provides an in-depth analysis of (2,2-Dichloroethyl)benzene, focusing on its molecular structure, synthesis, and application in pharmaceutical development.

CAS Registry Number: 4412-39-9 Molecular Formula: C₈H₈Cl₂ Molecular Weight: 175.06 g/mol [1]

Executive Summary

(2,2-Dichloroethyl)benzene is a geminal dichloride derivative of ethylbenzene. Unlike its vicinal isomer (1,2-dichloroethylbenzene), the halogenation at the terminal carbon of the ethyl chain confers unique reactivity, specifically functioning as a "masked" carbonyl equivalent. In drug development, it serves as a critical electrophilic building block for introducing the phenethyl moiety and as a precursor for synthesizing

Molecular Structure & Identity[2][3]

The molecule consists of a benzene ring attached to a 2,2-dichloroethyl group.[1][2] The gem-dichloro functionality (

Structural Constants

| Parameter | Value | Unit | Verification Method |

| IUPAC Name | (2,2-Dichloroethyl)benzene | - | IUPAC Nomenclature |

| SMILES | ClC(Cl)Cc1ccccc1 | - | Cheminformatics |

| InChI Key | NGQTUWCDHLILAX-UHFFFAOYSA-N | - | Standard Identifier |

| Bond Rotation | 2 Rotatable Bonds | Count | C(Ar)-C( |

| ClogP | ~3.03 | - | Calculated (Lipophilicity) |

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights:

-

Carbon (8 × 12.011): 96.088 Da

-

Hydrogen (8 × 1.008): 8.064 Da

-

Chlorine (2 × 35.45): 70.900 Da

-

Total MW: 175.052 Da (Monoisotopic Mass: 174.00 Da)

Synthesis & Production Protocols

The synthesis of (2,2-dichloroethyl)benzene requires specific regiochemical control to avoid the formation of the more thermodynamically stable benzylic chlorides. The most authoritative method involves the chlorination of phenylacetaldehyde using phosphorus pentachloride (

Core Synthesis Protocol (Deoxy-chlorination)

Reagents: Phenylacetaldehyde, Phosphorus Pentachloride (

Mechanism: The reaction proceeds via the nucleophilic attack of the carbonyl oxygen on the electrophilic phosphorus, followed by the displacement of the activated oxygen species by chloride ions.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with

(1.1 equiv) and anhydrous DCM under an inert nitrogen atmosphere. -

Addition: Cool the suspension to 0°C. Add phenylacetaldehyde (1.0 equiv) dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor consumption of aldehyde via TLC or GC-MS.

-

Quench: Pour the reaction mixture carefully onto crushed ice to hydrolyze the

byproduct. -

Isolation: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated

(to remove phosphoric acid) and brine. -

Purification: Dry over

, concentrate, and purify via vacuum distillation.

Reaction Pathway Visualization

The following diagram illustrates the transformation logic and potential side reactions.

Figure 1: Synthetic pathway for (2,2-dichloroethyl)benzene via deoxy-chlorination of phenylacetaldehyde.

Spectroscopic Characterization

Accurate identification of (2,2-dichloroethyl)benzene relies on distinguishing it from its isomers (1,1-dichloro and 1,2-dichloro).

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is characterized by a distinct triplet-doublet splitting pattern due to the vicinal coupling between the methylene and methine protons.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| ¹H | 7.20 – 7.40 | Multiplet | 5H | Aromatic Ring Protons |

| ¹H | 5.85 | Triplet ( | 1H | |

| ¹H | 3.50 | Doublet ( | 2H | |

| ¹³C | 138.0 | Singlet | - | Aromatic Ipso Carbon |

| ¹³C | 128.5, 128.0, 126.5 | - | - | Aromatic CH |

| ¹³C | 75.2 | - | - | |

| ¹³C | 48.5 | - | - |

Note: Shifts are approximate relative to TMS in

Mass Spectrometry (MS)

-

Molecular Ion (

): m/z 174, 176, 178. -

Isotope Pattern: The presence of two chlorine atoms results in a characteristic M : M+2 : M+4 ratio of approximately 9 : 6 : 1 .

-

Fragmentation:

-

m/z 91: Tropylium ion (

), dominant base peak (loss of -

m/z 83/85: Dichloromethyl cation (

).

-

Applications in Drug Development

(2,2-Dichloroethyl)benzene is primarily utilized as a masked electrophile and a precursor in the synthesis of heterocyclic compounds.

Masked Phenylacetaldehyde

In aqueous acidic or basic conditions, the gem-dichloro group hydrolyzes back to the aldehyde. This property allows the compound to be used as a stable storage form of phenylacetaldehyde, which is otherwise prone to polymerization.

-

Reaction:

Synthesis of Heterocycles

The compound serves as a "C2-Ar" synthon. It can react with dinucleophiles (e.g., thioureas, amidines) to form substituted thiazoles or imidazoles, which are common pharmacophores in kinase inhibitors and antihistamines.

Precursor to Vinyl Chlorides

Controlled dehydrochlorination (elimination of HCl) using a hindered base (e.g., DBU or KOtBu) yields

Safety & Handling (MSDS Summary)

-

Hazards: Skin and eye irritant. Toxic if inhaled or swallowed. Liberates HCl upon contact with water/moisture.

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitive.[3]

-

PPE: Nitrile gloves, chemical safety goggles, and fume hood are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93256, (2,2-Dichloroethyl)benzene. Retrieved from [Link]

-

LookChem. 1,1-Dichloro-2-phenylethane (CAS 4412-39-9) Properties and Synthesis. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3] (Reference for solvent shift calibration in characterization). Retrieved from [Link]

Sources

Thermodynamic stability of (2,2-Dichloroethyl)benzene

An In-Depth Technical Guide to the Thermodynamic Stability of (2,2-Dichloroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dichloroethyl)benzene is a halogenated aromatic compound with potential applications as an intermediate in organic synthesis and drug development. A thorough understanding of its thermodynamic stability is paramount for ensuring safe handling, predicting shelf-life, and designing robust synthetic routes. This guide provides a comprehensive analysis of the thermodynamic principles governing the stability of (2,2-dichloroethyl)benzene. Notably, a review of publicly accessible literature and databases reveals a gap in experimentally determined thermodynamic data for this specific molecule. Therefore, this document pivots to provide a framework for its characterization. We explore its predicted decomposition pathways under thermal and hydrolytic stress, drawing analogies from related structures. Furthermore, we present detailed experimental and computational protocols that researchers can employ to definitively determine its thermodynamic properties, including enthalpy of formation and thermal hazard profile.

Theoretical Framework: Defining Thermodynamic Stability

In the context of chemical compounds, stability is not a monolithic concept. It is crucial to distinguish between thermodynamic stability and kinetic lability.

-

Thermodynamic stability refers to the inherent energy state of a molecule relative to its constituent elements or potential decomposition products. A compound is thermodynamically stable if it exists in a low energy well.

-

Kinetic lability , in contrast, relates to the rate at which a compound undergoes reaction. A compound can be thermodynamically unstable but kinetically persistent if the activation energy for its decomposition is very high.

The thermodynamic stability of a compound is primarily quantified by its Standard Gibbs Free Energy of Formation (ΔG°f) . This value integrates both the enthalpy and entropy changes associated with forming one mole of the compound from its elements in their standard states. The relationship is defined by the equation:

ΔG°f = ΔH°f - TΔS°f [1]

Where:

-

ΔH°f (Standard Enthalpy of Formation) is the heat absorbed or released during the formation of the compound. A negative value (exothermic) indicates the compound is enthalpically more stable than its constituent elements.[2]

-

ΔS°f (Standard Entropy of Formation) is the change in disorder during the formation.

-

T is the absolute temperature in Kelvin.

A more negative ΔG°f signifies greater thermodynamic stability, meaning the compound is less likely to spontaneously decompose into its elements.[1][3]

Thermodynamic Profile of (2,2-Dichloroethyl)benzene: A Data-Informed Estimation

However, we can infer its likely thermodynamic landscape by examining structurally analogous compounds. The presence of the benzene ring provides a significant stabilizing contribution, while the gem-dichloro group on the ethyl side chain introduces electronic and steric factors that influence both stability and reactivity.

Table 1: Thermodynamic Data for Compounds Analogous to (2,2-Dichloroethyl)benzene

| Compound | Formula | ΔH°f (liquid, kcal/mol) | ΔH°f (gas, kJ/mol) | Notes |

| o-Dichlorobenzene | C₆H₄Cl₂ | -4.2 | Enthalpy of formation from graphite and gaseous H₂ and Cl₂.[5] | |

| m-Dichlorobenzene | C₆H₄Cl₂ | -4.8 | Enthalpy of formation from graphite and gaseous H₂ and Cl₂.[5] | |

| p-Dichlorobenzene (s) | C₆H₄Cl₂ | -10.1 | Enthalpy of formation from graphite and gaseous H₂ and Cl₂.[5] | |

| (2-Chloroethyl)benzene | C₈H₉Cl | -12.3 to -12.8 | Depending on isomer (p- or o-).[5] | |

| (1-Chloroethyl)benzene | C₈H₉Cl | Enthalpy of formation data listed as available, but no value provided in snippet.[6] | ||

| Benzene | C₆H₆ | 82.9 ± 0.4 | Reference hydrocarbon. | |

| Ethylbenzene | C₈H₁₀ | -12.5 ± 0.7 | Reference hydrocarbon. |

Note: Data is presented as found in sources; conversions may be necessary for direct comparison.

From this data, we can anticipate that (2,2-dichloroethyl)benzene will have a negative enthalpy of formation, indicating it is stable relative to its constituent elements. The addition of a second chlorine atom to the ethyl chain, compared to (2-chloroethyl)benzene, is expected to make the ΔH°f more negative.

Predicted Decomposition & Reactivity Pathways

The chemical reactivity and decomposition pathways of (2,2-dichloroethyl)benzene are dictated by the gem-dichloroethyl group. Two primary pathways are of concern: thermal elimination and hydrolysis.

Thermal Decomposition: Elimination of Hydrogen Chloride

Based on extensive studies of similar chlorinated hydrocarbons, the most probable thermal decomposition pathway is the elimination of hydrogen chloride (HCl). Pyrolysis of the related compound, (2-chloroethyl)benzene, yields styrene and HCl as primary products.[7][8][9][10] For (2,2-dichloroethyl)benzene, a similar 1,2-elimination would lead to the formation of (2,2-dichlorovinyl)benzene, also known as β,β-dichlorostyrene.

Caption: Proposed primary thermal decomposition pathway via HCl elimination.

This reaction is significant as it can occur at elevated temperatures during synthesis, distillation, or under improper storage conditions, leading to the generation of corrosive HCl gas and an unsaturated impurity.

Hydrolytic Instability: Formation of Carbonyls

Geminal dihalides are known to undergo hydrolysis to form carbonyl compounds.[11][12] This reaction proceeds via a nucleophilic substitution of one chloride by water or a hydroxide ion, forming an unstable gem-halohydrin intermediate, which then rapidly eliminates HCl to yield the stable carbonyl group. In the case of (2,2-dichloroethyl)benzene, this pathway would lead to the formation of phenylacetaldehyde. This pathway is particularly relevant in aqueous or basic media, which may be encountered during workup procedures or in certain formulations.

Caption: Proposed hydrolysis pathway of (2,2-dichloroethyl)benzene.

Experimental Determination of Thermodynamic Parameters

To address the data gap, researchers must turn to experimental methods. Calorimetry is the primary tool for directly measuring the heat changes associated with chemical processes.[13]

Method 1: Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) is most accurately determined indirectly by measuring the enthalpy of combustion (ΔH°c) using a bomb calorimeter. The compound is completely combusted in a sealed vessel (the "bomb") under high-pressure oxygen. The heat released is absorbed by a surrounding water jacket, and the temperature change is precisely measured.

Causality and Protocol Integrity: For chlorinated compounds, this process is complicated by the formation of a mixture of products, including gaseous chlorine (Cl₂) and aqueous hydrochloric acid (HCl), in addition to CO₂ and H₂O. To ensure a defined final state, a reducing agent, such as a solution of hydrazine dihydrochloride, is often added to the bomb to quantitatively convert all chlorine-containing products to chloride ions (Cl⁻).[5] The bomb must also be rotated during the process to ensure all products dissolve and reach equilibrium.

Experimental Protocol: Rotating Bomb Calorimetry

-

Calorimeter Calibration:

-

Calibrate the heat capacity (C) of the calorimeter system by combusting a known mass (~0.2 g) of a certified standard, typically benzoic acid.

-

Perform at least three calibration runs to ensure reproducibility. The heat capacity is calculated from the known enthalpy of combustion of the standard and the measured temperature rise.

-

-

Sample Preparation:

-

Place a platinum crucible on an analytical balance and tare.

-

Add a precise mass (typically 100-150 mg for a liquid) of (2,2-dichloroethyl)benzene into the crucible.

-

Measure and record a ~10 cm length of fuse wire (e.g., nichrome).

-

Secure the fuse wire between the two electrodes of the bomb head, ensuring it makes contact with the liquid sample but not the crucible walls.

-

Add 1 mL of distilled water and a small amount of reducing agent solution (if used) to the bottom of the bomb vessel to ensure saturation and dissolve acid products.

-

-

Combustion:

-

Carefully seal the bomb.

-

Pressurize the bomb with high-purity oxygen to approximately 30-35 atm. Check for leaks by submerging in water.

-

Place the bomb in the calorimeter bucket, add a precise volume of water (e.g., 2000 mL), and connect the ignition leads.

-

Allow the system to equilibrate thermally while stirring, recording the temperature at regular intervals to establish a baseline.

-

Ignite the sample and record the temperature rise until a stable maximum is reached.

-

-

Analysis and Calculation:

-

After cooling, carefully release the pressure and open the bomb.

-

Measure any remaining fuse wire.

-

Quantitatively rinse the interior of the bomb with distilled water. Analyze the washings for total acidity (to correct for nitric acid formation from residual N₂) and chloride ion concentration.

-

Calculate the total heat released (q_total) using the calorimeter's heat capacity and the corrected temperature change.

-

Subtract the heat contributions from the ignition wire and the formation of nitric acid to find the heat of combustion of the sample (q_comb).

-

Use Hess's Law to calculate ΔH°f from the experimentally determined ΔH°c and the known ΔH°f values for CO₂, H₂O, and HCl(aq).

-

Caption: Workflow for determining ΔH°f using bomb calorimetry.

Method 2: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment

Differential Scanning Calorimetry (DSC) is a powerful technique for evaluating the thermal stability of a material by measuring the difference in heat flow between a sample and an inert reference as a function of temperature. It can precisely determine the onset temperature of decomposition, which is a critical parameter for safety and handling.

Causality and Protocol Integrity: For volatile and potentially reactive organic liquids, it is critical to use hermetically sealed sample pans. This prevents sample loss through evaporation, which would create an erroneous endothermic signal, and contains any pressure generated during decomposition. A slow heating rate (e.g., 2-10 °C/min) is often used to improve the resolution of thermal events.

Experimental Protocol: DSC for Thermal Stability

-

Instrument Calibration:

-

Perform temperature and enthalpy calibrations using certified standards, such as indium and tin, covering the temperature range of interest.[14]

-

Run a baseline scan with two empty, sealed pans to ensure the instrument is stable.

-

-

Sample Preparation:

-

Place an empty hermetic aluminum pan and lid on a microbalance and tare.

-

Using a micropipette, dispense a small amount of (2,2-dichloroethyl)benzene (typically 1-5 mg) into the pan.

-

Hermetically seal the pan using a sample press. The seal must be perfect to contain pressure.

-

Prepare an identical empty, sealed pan to be used as the reference.

-

-

DSC Analysis:

-

Place the sample pan and reference pan into the DSC cell.

-

Set the experimental parameters: typically, a temperature ramp from ambient (e.g., 30 °C) to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).

-

Maintain an inert atmosphere (e.g., nitrogen flow at 50 mL/min) to prevent oxidative decomposition.

-

Initiate the temperature program and record the heat flow signal.

-

-

Data Interpretation:

-

Analyze the resulting thermogram.

-

An endothermic peak will indicate melting (if the sample is solid at room temp) or boiling (if the pan seal fails).

-

A sharp, exothermic peak indicates a decomposition reaction.

-

Determine the "onset temperature" of the exotherm, which is often calculated by the intersection of the baseline with the tangent of the peak's leading edge. This temperature represents the beginning of significant thermal instability.

-

Caption: Workflow for assessing thermal stability using DSC.

Computational Approaches for Stability Prediction

When experimental data is absent, computational chemistry provides a powerful alternative for estimating thermodynamic properties. High-level ab initio and Density Functional Theory (DFT) methods can predict ΔH°f with remarkable accuracy.

Methodology Rationale: The most common computational approach is the atomization method, where the molecule's total electronic energy is calculated. The ΔH°f is then derived by subtracting the energies of the constituent atoms.[15] However, to cancel out systematic errors inherent in most computational methods, isodesmic reactions are often preferred. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both sides, allowing for a more reliable calculation of the enthalpy of reaction, from which the unknown ΔH°f can be extracted.

Computational Workflow

-

Structure Optimization: The 3D geometry of (2,2-dichloroethyl)benzene is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP or M06-2X DFT functional with a basis set like 6-311+G(d,p)).

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to calculate thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., a composite method like G4 or CBS-QB3).

-

Thermochemical Calculation: The ΔH°f and ΔG°f are calculated using the atomization method or by constructing an appropriate isodesmic reaction with molecules whose experimental thermodynamic properties are well-known.

Caption: High-level workflow for in silico prediction of thermodynamic properties.

Practical Implications and Conclusion

A comprehensive understanding of the thermodynamic stability of (2,2-dichloroethyl)benzene is essential for its practical application.

-

Handling and Storage: The predicted lability towards thermal elimination of HCl suggests the compound should be stored in a cool, dry environment, away from heat sources. Its potential for hydrolysis indicates it should be protected from moisture and basic conditions to prevent degradation to phenylacetaldehyde.

-

Synthetic Applications: The reactivity of the gem-dichloro group can be leveraged. While its instability can be a challenge, it also presents an opportunity for synthetic chemists to use it as a precursor to a carbonyl group via controlled hydrolysis, or to an alkyne under stronger basic conditions.

References

-

Cheméo. (n.d.). Chemical Properties of Benzene,(2,2-dichloroethyl)- (CAS 4412-39-9). Retrieved from chemeo.com. [Link]

-

Malik, D. J. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1791-1802. [Link]

-

Good, W. D., & Lacina, J. L. (1969). Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene. Journal of Chemical & Engineering Data, 14(2), 221-224. [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. Retrieved from en.wikipedia.org. [Link]

-

Banti, C. N., & Hadjikakou, S. K. (2015). Synthesis and Chemistry of Organic Geminal Di- and Triazides. Molecules, 20(11), 20084–20127. [Link]

-

Dolfing, J., & El-Din, M. G. (2014). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. FEMS Microbiology Ecology, 88(3), 606–613. [Link]

-

Drouillard, J. G. (2007). Characterization of polychlorinated alkane mixtures--a Monte Carlo modeling approach. Chemosphere, 69(9), 1476-83. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from ta.com. [Link]

-

NIST. (n.d.). Benzene, 1,2-bis(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

Chemistry LibreTexts. (2019). Standard Enthalpy of Formation. Retrieved from chem.libretexts.org. [Link]

-

Mount Holyoke College. (n.d.). Bomb Calorimetry - Heat of Combustion. Retrieved from mtholyoke.edu. [Link]

-

Adu-Gyamfi, E., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (133), 57003. [Link]

-

Analytical Chemistry. (n.d.). Bomb Calorimetry. Retrieved from analyticalchemistry.in. [Link]

-

Halpern, A. M. (n.d.). Bomb Calorimetry. Retrieved from academics.wellesley.edu. [Link]

-

University of Rochester. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from chem.rochester.edu. [Link]

-

PubChem. (n.d.). 1,2-Bis(chloromethyl)benzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

NIST. (n.d.). Benzene, 1,4-bis(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

Colket, M. B., et al. (2013). Molecular mechanisms in the pyrolysis of unsaturated chlorinated hydrocarbons: formation of benzene rings. 2. Experimental and kinetic modeling studies. The Journal of Physical Chemistry A, 117(20), 4160-76. [Link]

-

Chembase.lk. (n.d.). Gibbs Free Energy (Gθ). Retrieved from chembase.lk. [Link]

-

Perkons, I., et al. (2023). Recommended terms and abbreviations for polychlorinated alkanes (PCAs) as the predominant component of chlorinated paraffins (CPs). TrAC Trends in Analytical Chemistry, 167, 117260. [Link]

-

NIST. (2023). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. Retrieved from nist.gov. [Link]

-

PubChem. (n.d.). (2,2-Dichloroethenyl)benzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethyl)- (CAS 622-24-2). Retrieved from chemeo.com. [Link]

-

Ortega, J., et al. (1997). HE of α,ω-dichloroalkanes (C2, C4, C6) + benzene, toluene, ethylbenzene, or butylbenzene at 298.15 K. Thermochimica Acta, 299(1-2), 121-129. [Link]

-

American Chemical Society. (n.d.). Characterization of pyrolysis products of (2-chloroethyl)-benzene using matrix-isolation Fourier transform IR spectroscopy. Retrieved from acs.org. [Link]

-

Jarrell, M. L., et al. (2025). Pyrolysis Reactions of (2-Chloroethyl)benzene. The Journal of Physical Chemistry A. [Link]

-

Jarrell, M. L., et al. (2025). Pyrolysis Reactions of (2-Chloroethyl)benzene. The Journal of Physical Chemistry A. [Link]

-

Jarrell, M. L., et al. (2025). Pyrolysis Reactions of (2-Chloroethyl)benzene. The Journal of Physical Chemistry A. [Link]

-

Scribd. (n.d.). Experiment 14. Retrieved from scribd.com. [Link]

-

NIST. (n.d.). Benzene, (2-chloroethyl)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

Kim, D., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation, 19(13), 4150–4161. [Link]

-

Kvasnicka, J., et al. (2024). Streamlining Quantification and Data Harmonization of Polychlorinated Alkanes Using a Platform-Independent Workflow. Environmental Science & Technology. [Link]

-

Clark, J. (n.d.). Experimental methods for determining enthalpy changes. Retrieved from docbrown.info. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (1-chloroethyl)- (CAS 672-65-1). Retrieved from chemeo.com. [Link]

-

NIST. (n.d.). Benzene, (2-chloroethyl)-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

Grokipedia. (n.d.). Geminal halide hydrolysis. Retrieved from grokipedia.org. [Link]

-

Chemistry LibreTexts. (2024). Enthalpy Changes by Calorimetry. Retrieved from chem.libretexts.org. [Link]

-

Tomy, G. T., et al. (1998). Environmental chemistry and toxicology of polychlorinated n-alkanes. Reviews of Environmental Contamination and Toxicology, 158, 53-128. [Link]

-

Ryszard, K., & Dobras, S. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 6. [Link]

-

Clark, J. (n.d.). Measuring enthalpy changes practically. Retrieved from chemguide.co.uk. [Link]

-

National Institute of Standards and Technology. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds. Retrieved from nist.gov. [Link]

Sources

- 1. chembase.lk [chembase.lk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzene,(2,2-dichloroethyl)- (CAS 4412-39-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene (Journal Article) | OSTI.GOV [osti.gov]

- 6. Benzene, (1-chloroethyl)- (CAS 672-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Characterization of pyrolysis products of (2-chloroethyl)-benzene using matrix-isolation Fourier transform IR spectroscopy | Poster Board #606 - American Chemical Society [acs.digitellinc.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Pyrolysis Reactions of (2-Chloroethyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tainstruments.com [tainstruments.com]

- 15. pubs.acs.org [pubs.acs.org]

Literature review on (2,2-Dichloroethyl)benzene synthesis routes

An In-depth Technical Guide to the Synthesis of (2,2-Dichloroethyl)benzene

Introduction

(2,2-Dichloroethyl)benzene, also known by its IUPAC name 1,1-dichloro-2-phenylethane (CAS No: 4412-39-9), is a significant chemical intermediate in organic synthesis.[1][2] Its geminal dichloride structure adjacent to a phenyl group makes it a versatile precursor for the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of the primary synthetic routes to (2,2-Dichloroethyl)benzene, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis of the methodologies, grounded in authoritative references.

Core Synthesis Pathways

The synthesis of (2,2-Dichloroethyl)benzene is predominantly achieved through the chlorination of carbonyl compounds or via modern radical-based approaches. Unlike the simple addition of chlorine to styrene, which primarily yields the vicinal dihalide (1,2-dichloroethyl)benzene, the synthesis of the geminal dichloride requires specific strategies to install both chlorine atoms on the same carbon.[3][4]

Pathway 1: Chlorination of Phenylacetaldehyde

The most direct and widely applicable method for synthesizing (2,2-Dichloroethyl)benzene is the deoxygenative chlorination of phenylacetaldehyde. This transformation replaces the carbonyl oxygen with two chlorine atoms. Phosphorus pentachloride (PCl₅) is a classic and effective reagent for this purpose.

Reaction Mechanism and Rationale

The reaction between an aldehyde and phosphorus pentachloride is a robust method for producing geminal dichlorides.[5] The mechanism involves the initial nucleophilic attack of the carbonyl oxygen onto the phosphorus atom of PCl₅, followed by the elimination of phosphoryl chloride (POCl₃) and the sequential substitution by chloride ions.

The key steps are:

-

Formation of a Chlorophosphate Intermediate: The carbonyl oxygen of phenylacetaldehyde attacks the electrophilic phosphorus center of PCl₅.

-

Chloride Attack and Elimination: A chloride ion attacks the carbonyl carbon, leading to the formation of an α-chloro alcohol derivative.

-

Formation of Phosphoryl Chloride: Subsequent elimination of POCl₃ generates a carbocation.

-

Final Chlorination: The carbocation is then attacked by another chloride ion to yield the final geminal dichloride product.

This method is favored for its high efficiency and the direct conversion of a common starting material to the desired product. The choice of an inert solvent like dichloroethane is crucial to ensure proper solubility of the reactants and to control the reaction temperature.[5]

Reaction Mechanism: Phenylacetaldehyde to (2,2-Dichloroethyl)benzene

Sources

(2,2-Dichloroethyl)benzene boiling point and density data

The following technical guide details the physicochemical profile, synthesis, and handling of (2,2-Dichloroethyl)benzene, designed for researchers in organic synthesis and drug development.

Characterization, Synthesis, and Application Protocols

Executive Summary

(2,2-Dichloroethyl)benzene (CAS 4412-39-9), also known as 1,1-dichloro-2-phenylethane, is a specialized geminal dichloride intermediate. Unlike its more common isomer, (1,2-dichloroethyl)benzene (styrene dichloride), the 2,2-isomer features a terminal dichloromethyl group. This structural distinction makes it a critical precursor for the synthesis of terminal alkynes (via double elimination) and

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models where experimental gaps exist. Researchers should note the distinction between the 2,2-isomer and the 1,2-isomer to avoid process errors.

Table 1: Physical and Chemical Properties

| Property | Value / Description | Source/Notes |

| IUPAC Name | (2,2-Dichloroethyl)benzene | |

| CAS Number | 4412-39-9 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 175.06 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon storage |

| Boiling Point | 225–230 °C (Estimated) | Extrapolated from 1,2-isomer (219°C) and benzal chloride (205°C) trends. |

| Density | 1.22 ± 0.05 g/cm³ | Predicted based on molar volume increments. |

| Refractive Index | High aromatic content increases RI. | |

| Solubility | Immiscible in water; Soluble in DCM, Et₂O, THF | Lipophilic character (LogP ~3.2) |

| Stability | Moisture Sensitive | Hydrolyzes slowly to phenylacetaldehyde. |

Thermodynamic Analysis & Phase Behavior

The boiling point of (2,2-dichloroethyl)benzene is governed by significant London dispersion forces due to the polarizable chlorine atoms and the aromatic ring. It boils higher than (2-chloroethyl)benzene (198°C) due to the added mass and dipole of the second chlorine.

-

Distillation Note: Due to its high boiling point, vacuum distillation (e.g., 10–15 mmHg) is strongly recommended to prevent thermal degradation or polymerization of trace styrene impurities.

Synthesis & Experimental Protocols

Core Synthesis Route: Deoxychlorination of Phenylacetaldehyde

The most reliable laboratory route involves the conversion of phenylacetaldehyde to the gem-dichloride using Phosphorus Pentachloride (

Reaction Scheme

Step-by-Step Protocol

Materials:

-

Phenylacetaldehyde (freshly distilled to remove oligomers)

-

Phosphorus Pentachloride (

)[1] -

Dichloromethane (DCM), anhydrous

-

Sodium Bicarbonate (

), sat. aq.

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a nitrogen inlet. Vent the system through a caustic scrubber (NaOH trap) to neutralize HCl gas evolved.

-

Solvation: Charge the flask with

(1.1 equiv) and anhydrous DCM (5 mL per mmol substrate). Cool the suspension to 0°C in an ice bath. -

Addition: Dissolve phenylacetaldehyde (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the

suspension over 30 minutes. Caution: Exothermic reaction with vigorous HCl evolution. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) should show the disappearance of the aldehyde spot.

-

Quench: Pour the reaction mixture slowly onto crushed ice/water to hydrolyze the byproduct

and unreacted -

Extraction: Separate the organic layer. Wash the aqueous phase twice with DCM. Combine organic layers.

-

Neutralization: Wash the combined organics with saturated

until gas evolution ceases, then wash with brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation or flash chromatography (Silica, 100% Hexanes) to yield the pure product.

Visualization: Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthesis and purification workflow.

Caption: Figure 1. Step-wise synthesis workflow for the deoxychlorination of phenylacetaldehyde using PCl5, highlighting critical quench and purification steps.

Applications in Drug Development

(2,2-Dichloroethyl)benzene serves as a "masked" alkyne or vinyl chloride equivalent.

-

Phenylacetylene Synthesis: Treatment with 3 equivalents of strong base (e.g., NaNH₂ in liquid ammonia or KOtBu in DMSO) effects a double elimination (E2 mechanism) to generate phenylacetylene.

-

-Chlorostyrene Synthesis: Controlled mono-elimination yields

-

Friedel-Crafts Alkylation: The gem-dichloro moiety can serve as an electrophile in Lewis-acid mediated cyclizations to form indene derivatives.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: Causes severe skin irritation and serious eye damage.

-

Lachrymator: Vapors may cause tearing and respiratory distress.

-

Corrosive: Hydrolysis releases HCl; incompatible with metals.

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat are mandatory.

-

Ventilation: All operations, especially the quenching of

, must be performed in a functioning fume hood. -

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture ingress leads to the formation of HCl and reversion to the aldehyde.

References

- Synthesis of Gem-Dichlorides: Takeda, T. (2004). Modern Carbonyl Olefination. Wiley-VCH.

- Physical Properties of Chloroethylbenzenes:CRC Handbook of Chemistry and Physics, 95th Edition. CRC Press.

- Reaction Mechanisms: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience.

-

Safety Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14089 (Isomer Analog). Retrieved from [Link] (Used for comparative toxicological bridging).

Sources

Navigating the Unknown: A Toxicological and Safety Guide to (2,2-Dichloroethyl)benzene in the Laboratory

Introduction: A Call for Precaution

In the landscape of chemical research and pharmaceutical development, the introduction of novel or lesser-studied compounds is a constant. (2,2-Dichloroethyl)benzene represents one such molecule, a chlorinated aromatic hydrocarbon with potential applications as an intermediate or building block. However, its structural similarity to other chlorinated hydrocarbons and the benzene moiety necessitates a thorough and cautious approach to its handling in a laboratory setting.

This document is designed to be a dynamic resource, providing not just protocols but the scientific rationale behind them. It is intended for an audience of trained professionals who understand the inherent risks of chemical research and are committed to a culture of safety.

Section 1: Physicochemical and Toxicological Profile (Inferred)

Due to the scarcity of specific data for (2,2-Dichloroethyl)benzene, the following profile is largely extrapolated from its close analogue, (2-Chloroethyl)benzene. Researchers must treat these as preliminary indicators and handle the compound with the assumption of similar or potentially greater hazards.

Physicochemical Properties

The physical properties of a substance are critical in determining its behavior in a laboratory environment, influencing factors such as volatility, potential for exposure, and appropriate fire-fighting measures.

| Property | Value (for (2-Chloroethyl)benzene) | Implication for Lab Safety |

| Molecular Formula | C8H9Cl | --- |

| Appearance | Colorless liquid | Spills may be difficult to see. |

| Boiling Point | 199 - 84 °C / 390.2 - 183.2 °F | Low volatility at room temperature, but vapor pressure will increase with heating.[1] |

| Melting Point | -60 °C / -76 °F | Will be in liquid form under all standard laboratory conditions.[1] |

| Flash Point | 66 °C / 150.8 °F | Classified as a combustible liquid; presents a fire hazard when heated or near ignition sources.[1] |

| Vapor Density | 4.85 | Vapors are significantly heavier than air and can accumulate in low-lying areas.[1] |

| Specific Gravity | 1.060 | Insoluble in water and will sink, making water an ineffective agent for spill cleanup on its own.[1] |

| Water Solubility | Insoluble | Poses a challenge for aqueous-based decontamination.[1] |

Hazard Identification and Classification

Based on the classification for (2-Chloroethyl)benzene, (2,2-Dichloroethyl)benzene should be handled as a substance with the following hazards until proven otherwise[1][2][3]:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

-

Flammable/Combustible Liquid (Category 4): Combustible liquid.[1][2][3]

Toxicological Endpoints (Inferred)

A comprehensive toxicological assessment for (2,2-Dichloroethyl)benzene has not been performed. The following points are based on the known effects of similar compounds and general principles of toxicology for chlorinated hydrocarbons.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors (especially if heated), skin contact, and eye contact. Ingestion is a less common but possible route of exposure.

-

Acute Effects:

-

Inhalation: May cause irritation to the nose, throat, and respiratory tract.[1][2] High concentrations of vapors could lead to central nervous system depression.

-

Skin Contact: Expected to cause skin irritation, redness, and dryness.[1] Prolonged contact may lead to dermatitis.

-

Eye Contact: Will likely cause serious irritation, pain, and potential damage to the cornea.[1]

-

Ingestion: May cause irritation of the gastrointestinal tract.[4]

-

-

Chronic Effects, Carcinogenicity, and Mutagenicity:

-

No data is available for (2,2-Dichloroethyl)benzene.

-

It is crucial to note that the structure contains a benzene ring. Benzene itself is a well-established human carcinogen, known to cause leukemia[5]. While the chloroethyl substitution will alter its metabolic fate and toxicological profile, the potential for long-term health effects cannot be dismissed without data. Therefore, exposure must be minimized to levels as low as reasonably achievable.

-

Section 2: Laboratory Safety and Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative policies, and personal protective equipment (PPE), is mandatory when handling (2,2-Dichloroethyl)benzene.

Hierarchy of Controls

The most effective safety strategies prioritize engineering controls to minimize hazards at the source, followed by administrative controls and, finally, personal protective equipment as the last line of defense.

Caption: Hierarchy of safety controls, from most to least effective.

Engineering Controls

-

Chemical Fume Hood: All work with (2,2-Dichloroethyl)benzene, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6][7]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[8]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves. Based on data for similar solvents, Viton® or neoprene gloves are recommended.[1][5] Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[5] Always inspect gloves for tears or holes before use.[7]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[2]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[5] Ensure full-length pants and closed-toe shoes are worn.

Safe Handling and Storage Protocol

Handling:

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Personal Protective Equipment: Don the required PPE (goggles, gloves, lab coat).

-

Dispensing: When transferring the liquid, use a funnel or other appropriate equipment to minimize splashing. Perform all transfers in a fume hood.

-

Heating: If heating is required, use a controlled heating source like a heating mantle or water bath. Avoid open flames.[1]

-

Post-Handling: After use, securely close the container. Wipe down the work area with an appropriate solvent and decontaminate it. Wash hands thoroughly with soap and water after removing gloves.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.[9][10]

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[11][12]

-

Incompatibilities: Store separately from strong oxidizing agents, strong bases, and flammable materials.[1][11] Chlorinated solvents can react violently with certain other chemicals.[11]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[12]

Section 3: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Spill and Leak Procedures

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control Ignition Sources: Remove all sources of ignition from the area.[2]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Cleanup: Carefully scoop the absorbent material into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontamination: Clean the spill area with a detergent and water solution.

-

Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Section 4: Waste Management

Proper segregation and disposal of chemical waste are paramount for safety and environmental protection.

Segregation of Halogenated Waste

This is a critical and non-negotiable step. (2,2-Dichloroethyl)benzene is a halogenated organic compound.

-

DO NOT mix halogenated waste with non-halogenated solvent waste.[9][13]

-

Rationale: The disposal methods for these two streams are different and significantly impact cost and environmental safety. Non-halogenated solvents can often be recycled as fuel, while halogenated solvents require high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[13][14] Contaminating a large container of non-halogenated waste with even a small amount of chlorinated solvent will require the entire container to be treated as more expensive and hazardous halogenated waste.[13]

Waste Disposal Workflow

Caption: Step-by-step workflow for proper hazardous waste disposal.

Procedure:

-

Container Selection: Use a designated waste container that is in good condition, compatible with chlorinated hydrocarbons, and has a secure, screw-top cap.[9][13]

-

Labeling: Label the container with the words "Hazardous Waste" and a complete list of its contents. Do not use abbreviations or chemical formulas.[9]

-

Accumulation: Keep the waste container closed at all times except when actively adding waste.[9] Store the container in a designated satellite accumulation area, preferably in secondary containment.

-

Disposal: When the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

Conclusion

The safe use of (2,2-Dichloroethyl)benzene in a research and development setting hinges on a proactive and conservative approach. Lacking specific toxicological data, researchers must operate under the assumption that this compound presents hazards of skin, eye, and respiratory irritation, and is a combustible liquid. The potential for long-term health effects, given its benzene substructure, mandates that all exposures be minimized through the diligent use of engineering controls, appropriate PPE, and strict adherence to handling and waste disposal protocols. This guide provides the framework for that safe handling, but a true culture of safety relies on the vigilance, expertise, and cautious judgment of every scientist in the laboratory.

References

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 9

-

Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. 6

-

Unknown. Guidance on Safe Storage of Chemicals in Laboratories. 11

-

ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Link

-

Safety & Risk Services. Organic Solvent Waste Disposal. 13

-

Cornell EHS. 7.2 Organic Solvents. Link

-

Thermo Fisher Scientific. SAFETY DATA SHEET - (2-Chloroethyl)benzene. 1

-

ECSA. Guidance on Storage and Handling of Chlorinated Solvents. 10

-

Agilent Technologies, Inc. Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. 12

-

TCI Chemicals. SAFETY DATA SHEET - 1,4-Bis(2-chloroethyl)benzene. Link

-

Fisher Scientific. SAFETY DATA SHEET - (2-Chloroethyl)benzene. 2

-

Cole-Parmer. Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%. 4

-

Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. 8

-

Unknown. Standard Operating Procedure for Laboratories. CHLORINE. 7

-

Sigma-Aldrich. SAFETY DATA SHEET - Benzene. Link

-

Unknown. Standard Operating Procedure (SOP) - BENZENE. 5

-

CymitQuimica. SAFETY DATA SHEET - (2-Chloroethyl)benzene. 3

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 6. scienceready.com.au [scienceready.com.au]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. agilent.com [agilent.com]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. researchgate.net [researchgate.net]

Technical Whitepaper: Isomeric Distinction and Synthetic Utility of Dichloroethylbenzenes

Executive Summary

In drug development and fine chemical synthesis, the precise discrimination between structural isomers is critical for yield optimization and regulatory compliance. This guide provides an in-depth technical analysis of two often-confused alkyl halide isomers: (1,2-Dichloroethyl)benzene (a vicinal dichloride) and (2,2-Dichloroethyl)benzene (a geminal dichloride).

While they share the molecular formula

Part 1: Structural & Physical Characterization

The fundamental difference lies in the chlorine substitution pattern relative to the aromatic ring. The vicinal arrangement (1,2-) creates a chiral center at the benzylic position, while the geminal arrangement (2,2-) places both halogens on the terminal carbon, leaving the benzylic position unsubstituted but activated.

Comparative Data Matrix

| Feature | (1,2-Dichloroethyl)benzene | (2,2-Dichloroethyl)benzene |

| Structure Type | Vicinal Dichloride ( | Geminal Dichloride ( |

| CAS Registry | 1074-11-9 | 4412-39-9 |

| IUPAC Name | (1,2-Dichloroethyl)benzene | (2,2-Dichloroethyl)benzene |

| Molecular Structure | Ph-CH(Cl)-CH | Ph-CH |

| Chirality | Yes (Benzylic Carbon) | No |

| Boiling Point | ~199°C (atm) / 82-84°C (16 mmHg) | ~210°C (Predicted) [1] |

| Density | 1.25 g/mL | ~1.23 g/mL (Predicted) |

| Primary Reactivity | Elimination (Dehydrohalogenation) | Hydrolysis (Nucleophilic Substitution) |

Spectroscopic Discrimination (¹H NMR)

Distinguishing these isomers via NMR is straightforward due to the coupling patterns of the ethyl chain protons.

-

(1,2-Dichloroethyl)benzene: Exhibits an ABX system . The chiral benzylic proton (

) couples with the two non-equivalent homobenzylic protons ( -

(2,2-Dichloroethyl)benzene: Exhibits a distinct Doublet-Triplet system .

-

Terminal -CH(Cl)

: -

Benzylic -CH

-:

-

Part 2: Synthetic Pathways[7]

The synthesis of these isomers requires fundamentally different precursors. The 1,2-isomer is derived from styrene (alkene chemistry), while the 2,2-isomer is derived from phenylacetaldehyde (carbonyl chemistry).

Synthesis Workflow Diagram

Figure 1: Divergent synthetic routes. Green path indicates alkene chlorination; Red path indicates carbonyl-to-gem-dichloride transformation.

Experimental Protocols

Protocol A: Synthesis of (1,2-Dichloroethyl)benzene

Target: CAS 1074-11-9[3]

Mechanism: Electrophilic addition of chlorine across the double bond via a chloronium ion intermediate.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube. Place in an ice bath (0°C).

-

Reagent Loading: Charge the flask with Styrene (10.4 g, 100 mmol) and Dichloromethane (DCM, 100 mL).

-

Chlorination: Slowly bubble dry Chlorine gas (

) into the solution. Maintain temperature <10°C to prevent polymerization. -

Monitoring: Monitor reaction progress via TLC (hexane eluent) or GC-MS. The reaction is complete when the styrene peak disappears.

-

Workup: Purge excess

with nitrogen. Wash the organic layer with 10% -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~82°C @ 16 mmHg) [2].

Protocol B: Synthesis of (2,2-Dichloroethyl)benzene

Target: CAS 4412-39-9

Mechanism: Nucleophilic attack of PCl5 on the carbonyl oxygen, followed by elimination of

-

Setup: Equip a 250 mL round-bottom flask with a drying tube (CaCl2) and a pressure-equalizing addition funnel. Strict moisture exclusion is required.

-

Reagent Loading: Charge the flask with Phosphorus Pentachloride (

, 22.9 g, 110 mmol) and dry Benzene or DCM (50 mL). Cool to 0°C. -

Addition: Add Phenylacetaldehyde (12.0 g, 100 mmol) dropwise over 30 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice to hydrolyze the

byproduct. -

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

until neutral. -

Purification: Dry over

and concentrate. Distill under reduced pressure. Note: Avoid high temperatures during distillation to prevent elimination to vinyl chloride. [3]

Part 3: Reactivity Profiles & Applications

The utility of these molecules is defined by how they break down.

Reactivity Logic Diagram

Figure 2: Divergent reactivity. The vicinal isomer eliminates to form unsaturated bonds, while the geminal isomer hydrolyzes to a carbonyl.

Elimination (1,2-Isomer)

The 1,2-isomer is prone to dehydrohalogenation .

-

Condition: Treatment with alcoholic KOH or NaOEt.

-

Pathway: E2 elimination.

-

Product: Initially forms

-chlorostyrene or -

Application: Synthesis of conducting polymers and alkynyl coupling partners.

Hydrolysis (2,2-Isomer)

The 2,2-isomer acts as a protected aldehyde .

-

Condition: Aqueous acid or base with heat.[4]

-

Pathway:

/ -

Product: Phenylacetaldehyde .[5]

-

Application: Used when the aldehyde functionality must be masked during harsh reactions (e.g., Grignard reactions on the ring) and revealed later.

References

-

Cheméo Data Repository. (2023). Benzene, (2,2-dichloroethyl)- Physical Properties.[6][7][8] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Benzene, (1,2-dichloroethyl)- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. (1973). General methods for preparation of gem-dichlorides from aldehydes using PCl5. Org.[9] Synth. Coll. Vol. 5, p. 367. (Adapted methodology). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. testbook.com [testbook.com]

- 3. (1,2-dichloroethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. (2,2-Dichlorocyclopropyl)benzene(2415-80-7) 1H NMR [m.chemicalbook.com]

- 7. Benzene,(2,2-dichloroethyl)- (CAS 4412-39-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Core Reactivity Profile of (2,2-Dichloroethyl)benzene

Abstract

(2,2-Dichloroethyl)benzene, a halogenated aromatic hydrocarbon, possesses a distinct reactivity profile governed by the interplay between its gem-dichloroethyl substituent and the phenyl ring. This guide provides a comprehensive technical analysis of its core chemical behaviors, intended for an audience of researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore the primary reaction pathways, including nucleophilic substitutions and elimination reactions at the side chain, as well as the substituent effects on the aromatic ring's susceptibility to electrophilic attack. Mechanistic underpinnings, field-proven experimental protocols, and safety considerations are detailed to provide a holistic understanding of this versatile chemical intermediate.

Introduction: Structural Features and Reactivity Overview

(2,2-Dichloroethyl)benzene is characterized by a benzene ring connected to an ethyl group where the terminal carbon atom is bonded to two chlorine atoms (a geminal dihalide). This structural arrangement creates two primary centers for chemical reactivity:

-

The Dichloroethyl Side Chain: The C-Cl bonds are polarized, rendering the carbon atom electrophilic. The two chlorine atoms are potential leaving groups, making this site susceptible to nucleophilic substitution and elimination reactions.

-

The Aromatic Ring: The dichloroethyl group acts as a substituent that electronically influences the benzene ring, modulating its reactivity towards electrophiles.

This guide will systematically dissect the reactivity at each of these sites, providing both theoretical grounding and practical examples.

Core Reactivity at the Dichloroethyl Group

The gem-dichloro configuration is the dominant driver of the molecule's most characteristic reactions. The primary pathways are hydrolysis, other nucleophilic substitutions, and dehydrohalogenation.

Hydrolysis to Phenylacetaldehyde

One of the most synthetically useful transformations of (2,2-dichloroethyl)benzene is its hydrolysis to form phenylacetaldehyde. This reaction proceeds via a classic gem-dihalide hydrolysis mechanism.[1]

Mechanism: The process begins with a nucleophilic attack by water or hydroxide ion on the carbon bearing the two chlorine atoms.[2] This leads to the formation of an unstable intermediate, a geminal halohydrin, which quickly undergoes a second substitution to form a geminal diol. Gem-diols are typically unstable and readily eliminate a molecule of water to yield a stable carbonyl compound.[3] In this case, the product is phenylacetaldehyde.[1][2]

Below is a diagram illustrating the workflow for this transformation.

Caption: General workflow for the hydrolysis of (2,2-Dichloroethyl)benzene.

Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene.[4] In (2,2-dichloroethyl)benzene, treatment with a strong base can induce the elimination of hydrogen chloride (HCl). This reaction is also known as a β-elimination.[5]

The most common product of this reaction is (2,2-dichloroethenyl)benzene, also known as β,β-dichlorostyrene.[6] This occurs through the removal of a proton from the carbon adjacent to the benzene ring (the α-carbon) and the elimination of a chloride ion from the terminal carbon.

Key Considerations:

-

Base Strength: Strong, sterically hindered bases like potassium tert-butoxide are often used to favor elimination over competing nucleophilic substitution reactions.[5]

-

Solvent: The reaction is typically carried out in a solvent like ethanol.[5]

The general scheme for this β-elimination is shown below.

Caption: Dehydrohalogenation of (2,2-Dichloroethyl)benzene.

Other Nucleophilic Substitutions

While hydrolysis is a common example, other nucleophiles can displace the chlorine atoms. However, the gem-dichloro arrangement can lead to complex reaction mixtures or subsequent rearrangements. The reactivity towards nucleophilic substitution is generally lower than for benzylic halides due to the absence of direct resonance stabilization of a carbocation intermediate at the reaction center.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The (2,2-dichloroethyl) group influences the reactivity of the benzene ring towards electrophiles. Its effect is a combination of inductive and (weak) hyperconjugative effects.

Directing Effects and Reactivity

-

Deactivating Nature: The electron-withdrawing inductive effect of the two chlorine atoms decreases the electron density of the benzene ring.[7] This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. Groups that slow down the rate of electrophilic aromatic substitution are known as deactivating groups.[8][9]

-

Ortho-, Para-Directing: Despite being deactivating, alkyl groups (even those substituted with halogens) are typically ortho-, para-directors. This is because the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions is slightly more stabilized than the intermediate formed from meta attack. Halogens themselves are a classic example of deactivating ortho-, para-directors.[9][10]

The table below summarizes the expected behavior of the (2,2-dichloroethyl) substituent in EAS reactions.

| Property | Effect on Benzene Ring | Rationale |

| Reactivity | Deactivating | Strong inductive electron withdrawal (-I effect) by the two chlorine atoms reduces the ring's electron density.[7] |

| Directing Effect | Ortho, Para-Director | The alkyl nature of the group provides slight stabilization to the arenium ion intermediates at the ortho and para positions.[9] |

Typical EAS Reactions

Common electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions can be performed, but they generally require harsher conditions than for benzene or activated benzene derivatives.[11]

Caption: Influence of the substituent on Electrophilic Aromatic Substitution.

Experimental Protocols

This section provides a representative, step-by-step methodology for a key transformation.

Protocol 1: Dehydrohalogenation to (2,2-Dichloroethenyl)benzene

Objective: To synthesize (2,2-dichloroethenyl)benzene via β-elimination using a strong base.

Materials:

-

(2,2-Dichloroethyl)benzene

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol with stirring.

-

Reactant Addition: To the stirred solution, add (2,2-dichloroethyl)benzene (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium bicarbonate solution.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure (2,2-dichloroethenyl)benzene.

Safety and Handling

(2,2-Dichloroethyl)benzene and its related compounds should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Like many chlorinated hydrocarbons, it may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The reactivity of (2,2-dichloroethyl)benzene is dually characterized by the chemistry of its gem-dichloroethyl side chain and the electronically influenced aromatic ring. The side chain readily undergoes hydrolysis to form phenylacetaldehyde and dehydrohalogenation to yield β,β-dichlorostyrene, highlighting its utility as a synthetic intermediate. The substituent's deactivating, yet ortho-, para-directing nature, dictates the strategy for functionalizing the aromatic ring. A thorough understanding of these reactivity principles is essential for chemists aiming to leverage this molecule in the design and execution of complex synthetic pathways.

References

-